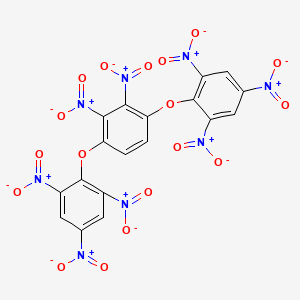
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is a complex organic compound with the molecular formula C18H6N8O18 and a molecular weight of 622.28304 . This compound is characterized by its high nitrogen content and multiple nitro groups, making it a subject of interest in various scientific fields, particularly in the study of energetic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of precursor compounds. One common method includes the nitration of 1,4-dihydroxybenzene with a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of nitration reactions safely. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions, leading to the formation of more highly nitrated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher nitrated compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of its toxicity and interaction with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include electron transfer processes and the formation of radical species .
Comparación Con Compuestos Similares
Similar Compounds
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene: Similar in structure but with different substitution patterns on the benzene ring.
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene: Another isomer with nitro groups in different positions.
Uniqueness
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is unique due to its specific substitution pattern, which influences its reactivity and stability. This compound’s high nitrogen content and multiple nitro groups make it particularly valuable in the study of energetic materials and their applications .
Propiedades
Número CAS |
94248-18-7 |
|---|---|
Fórmula molecular |
C18H6N8O18 |
Peso molecular |
622.3 g/mol |
Nombre IUPAC |
2,3-dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-9(21(31)32)17(10(4-7)22(33)34)43-13-1-2-14(16(26(41)42)15(13)25(39)40)44-18-11(23(35)36)5-8(20(29)30)6-12(18)24(37)38/h1-6H |
Clave InChI |
IYAIVFRLSPBEDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















